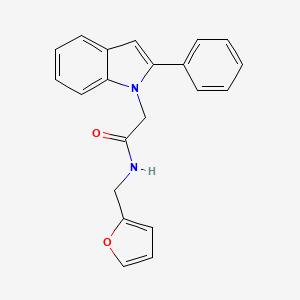

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide

Description

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a furan-methyl group linked to an indole-phenyl scaffold. The compound combines a substituted indole core (2-phenyl substitution) with a furan-containing side chain, making it structurally distinct in the realm of nitrogen-containing heterocycles. Its synthesis typically involves acylation reactions, as evidenced by methodologies achieving >90% yields under mild conditions (e.g., room temperature, 10-minute reactions) . The indole moiety is known for its bioactivity in medicinal chemistry, while the furan group contributes to electronic and steric properties that influence binding interactions.

Properties

Molecular Formula |

C21H18N2O2 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2-(2-phenylindol-1-yl)acetamide |

InChI |

InChI=1S/C21H18N2O2/c24-21(22-14-18-10-6-12-25-18)15-23-19-11-5-4-9-17(19)13-20(23)16-7-2-1-3-8-16/h1-13H,14-15H2,(H,22,24) |

InChI Key |

QXIRBTGCWZLPLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC=CO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Attachment of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated indole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially act as an inhibitor or modulator of specific biological pathways.

Medicine

Due to its structural features, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In material science, this compound could be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 2-phenylindole and furan-methyl groups. Key comparisons with similar compounds include:

Key Observations :

- Indole Substitution: The 2-phenyl group in the target compound contrasts with 3-formyl () or 5-bromo-3-formyl () substituents in analogs.

- Linker Modifications : Replacing the indole-phenyl group with a benzyl group () simplifies the structure but may reduce target specificity. Thioether or sulfonamide linkers () introduce polarity, impacting solubility and pharmacokinetics.

- Synthetic Accessibility : The target compound’s synthesis shares similarities with ’s green methodology, whereas analogs like OSMI-1 require complex multi-step routes .

Spectroscopic and Analytical Comparisons

- Spectroscopy : The target compound’s characterization likely employs FTIR and Raman spectroscopy, as used for N-benzyl-N-(furan-2-ylmethyl)acetamide . In contrast, pyrimidoindole derivatives () rely on NMR and HRMS for structural validation.

Biological Activity

N-(furan-2-ylmethyl)-2-(2-phenyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including various studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an indole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 302.36 g/mol. The structural components are essential for its interaction with biological targets.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(furan-2-ylmethyl)-... | MCF-7 (Breast) | 5.23 | Apoptosis induction |

| 2-(2-phenyl-1H-indol-1-yl)... | A549 (Lung) | 8.45 | Inhibition of cell cycle progression |

| 3d (related structure) | HeLa (Cervical) | 4.67 | ROS generation |

These findings suggest that the indole and furan components may synergistically enhance the anticancer activity through multiple mechanisms, including apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar compounds. For example, derivatives containing an indole structure have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(furan-2-ylmethyl)-... | E. coli | 32 µg/mL |

| 2-(2-phenyl-1H-indol-1-yl)... | S. aureus | 16 µg/mL |

| 3d (related structure) | P. aeruginosa | 64 µg/mL |

The presence of the furan ring has been associated with enhanced penetration into bacterial membranes, thus increasing efficacy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Furan Ring : Contributes to the lipophilicity and enhances membrane permeability.

- Indole Moiety : Known for its ability to interact with various biological targets, including receptors and enzymes.

- Acetamide Group : Provides stability and modulates the compound's interaction with target proteins.

Case Studies

A notable case study involved the evaluation of a series of indole derivatives, including N-(furan-2-ylmethyl)-... in vitro against cancer cell lines such as MCF-7 and A549. The study found that modifications in the indole structure significantly affected the anticancer potency, indicating that fine-tuning these components could lead to more effective therapeutic agents.

Study Findings

In one study, the compound was tested alongside known anticancer drugs, revealing comparable or enhanced efficacy against resistant cancer cell lines, suggesting potential use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.